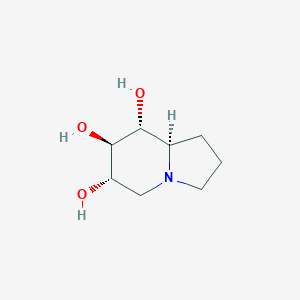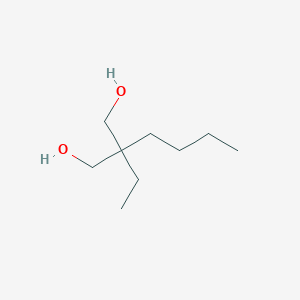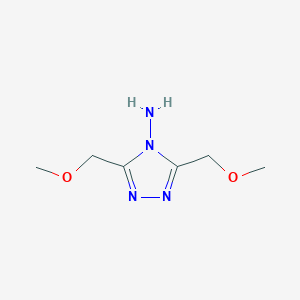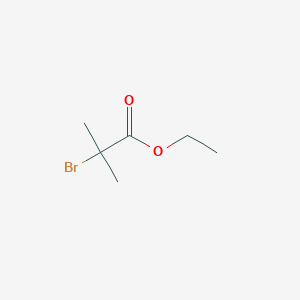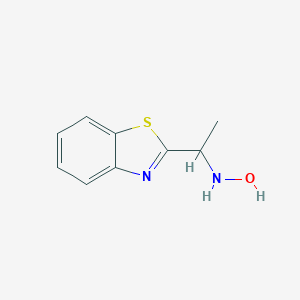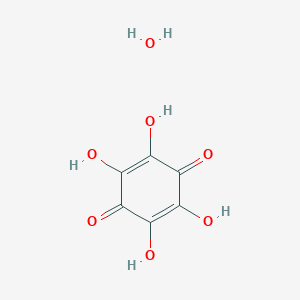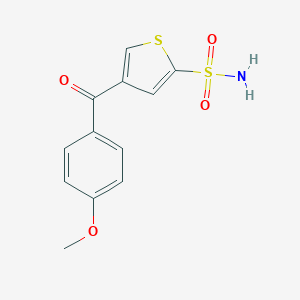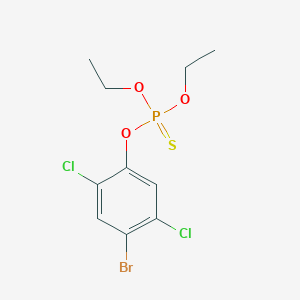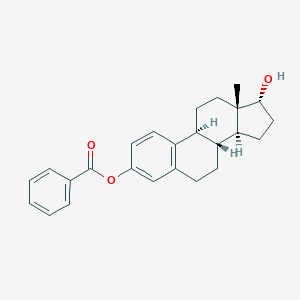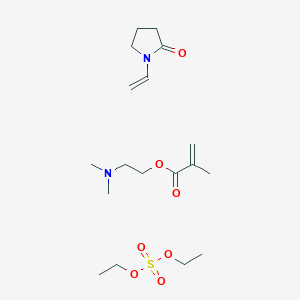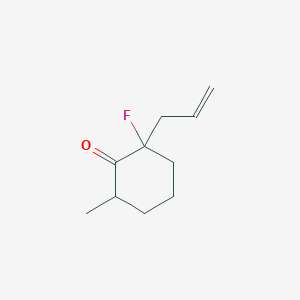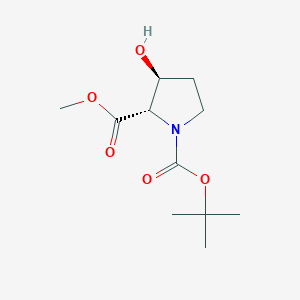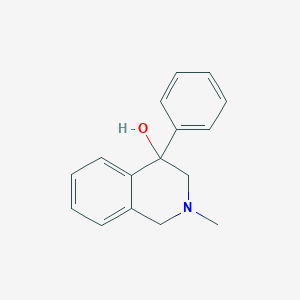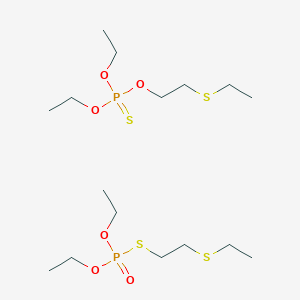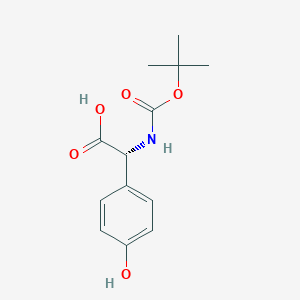
Boc-4-hydroxy-D-phénylglycine
Vue d'ensemble
Description
Boc-4-hydroxy-D-phenylglycine is a biochemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . It is primarily used in proteomics research and is known for its role in the synthesis of various pharmaceutical agents . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Applications De Recherche Scientifique
Boc-4-hydroxy-D-phenylglycine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Proteomics Research: Used as a biochemical reagent for the study of protein structures and functions.
Pharmaceutical Synthesis: Serves as an intermediate in the synthesis of various pharmaceutical agents, including antibiotics and antiviral drugs.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Utilized in the production of high-performance materials and specialty chemicals.
Mécanisme D'action
Target of Action
Boc-4-hydroxy-D-phenylglycine is a complex organic compound . . It’s important to note that the compound belongs to the class of organic compounds known as D-alpha-amino acids .
Mode of Action
It’s known that the compound is a non-natural amino acid with a chiral structure . The D-configuration of the alpha-carbon atom in the compound is significant . The preparation of Boc-4-hydroxy-D-phenylglycine usually involves the deprotection reaction of phenylalanine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-hydroxy-D-phenylglycine typically involves the protection of the amino group of 4-hydroxy-D-phenylglycine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of Boc-4-hydroxy-D-phenylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step .
Types of Reactions:
Oxidation: Boc-4-hydroxy-D-phenylglycine can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Hydroxy-D-phenylglycine: Lacks the Boc protecting group and is used in similar applications but with different reactivity profiles.
Boc-4-hydroxy-L-phenylglycine: The L-enantiomer of Boc-4-hydroxy-D-phenylglycine, used in different stereospecific syntheses.
Boc-4-hydroxy-D-phenylalanine: Similar structure but with an additional methylene group, leading to different chemical properties and applications.
Uniqueness: Boc-4-hydroxy-D-phenylglycine is unique due to its specific stereochemistry (D-enantiomer) and the presence of the Boc protecting group, which provides selective protection of the amino group during chemical reactions. This makes it particularly valuable in stereospecific syntheses and in the preparation of complex pharmaceutical agents .
Propriétés
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473817 | |
| Record name | Boc-4-hydroxy-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27460-85-1 | |
| Record name | Boc-4-hydroxy-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
